Wider Electronic Band Gap vs. K₂SiF₆ and Cs₂GeF₆ Enables Enhanced UV/VUV Transparency
First-principles DFT calculations using the B1WC hybrid functional demonstrate that Cs₂SiF₆ possesses a calculated indirect band gap of 10.39 eV, which is 0.66 eV (6.8%) wider than that of its direct potassium analog K₂SiF₆ (9.73 eV) [1]. The direct band gap at the Γ-point differs from the indirect gap by only 0.03 meV, making Cs₂SiF₆ effectively a direct-gap material for optical transitions. An earlier GGA-DFT study reported band gaps of 6.926 eV for Cs₂SiF₆ versus 6.417 eV for Cs₂GeF₆, a difference of 0.509 eV (7.9%) [2]. The wider band gap translates into transparency extending further into the ultraviolet and vacuum-ultraviolet regions, a critical parameter for host matrices that must not absorb pump or emission wavelengths in phosphor-converted LED and laser applications.
| Evidence Dimension | Electronic band gap (Eg, eV) at ambient pressure |
|---|---|
| Target Compound Data | Cs₂SiF₆: 10.39 eV (B1WC hybrid DFT, indirect); 6.926 eV (GGA-PBE DFT, direct) [1][2] |
| Comparator Or Baseline | K₂SiF₆: 9.73 eV (B1WC hybrid DFT, direct) [1]; Cs₂GeF₆: 6.417 eV (GGA-PBE DFT, direct) [2] |
| Quantified Difference | ΔEg = +0.66 eV (+6.8%) vs. K₂SiF₆; ΔEg = +0.509 eV (+7.9%) vs. Cs₂GeF₆ |
| Conditions | DFT calculations: CRYSTAL23 LCAO code, B1WC hybrid functional (Ref. 1); CASTEP plane-wave GGA-PBE (Ref. 2); ambient pressure, fully relaxed structures |
Why This Matters
A wider band gap directly determines the UV/VUV transparency window, enabling Cs₂SiF₆ to host high-energy luminescent transitions (e.g., Mn⁴⁺ ⁴A₂→⁴T₁ excitation at ~2.8 eV) without parasitic host absorption, a decisive advantage over K₂SiF₆ for short-wavelength phosphor and scintillator designs.
- [1] Rusevich LL, Brik MG, Gryaznov D, Srivastava AM, Chervyakov ID, Zvejnieks G, Bocharov D, Kotomin EA. A Comparative Study of A₂SiF₆ (A = Cs, K) Phosphor Host Matrices. Materials (Basel). 2025;18(9):2025. Table 1. DOI: 10.3390/ma18092025 View Source
- [2] Brik MG. Cs₂XF₆ (X=Si,Ge) compounds: Common and different features as uncovered by the first-principles calculations. J Phys Chem Solids. 2010;71(10):1436-1441. DOI: 10.1016/j.jpcs.2010.07.013 View Source
